(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17385425
InChI: InChI=1S/C8H8ClNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2/t6-/m1/s1
SMILES:
Molecular Formula: C8H8ClNO
Molecular Weight: 169.61 g/mol

(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

CAS No.:

Cat. No.: VC17385425

Molecular Formula: C8H8ClNO

Molecular Weight: 169.61 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol -

Specification

Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
IUPAC Name (7R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Standard InChI InChI=1S/C8H8ClNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2/t6-/m1/s1
Standard InChI Key XZVGQEYEEUNMQM-ZCFIWIBFSA-N
Isomeric SMILES C1CC2=C([C@@H]1O)N=C(C=C2)Cl
Canonical SMILES C1CC2=C(C1O)N=C(C=C2)Cl

Introduction

Structural Elucidation and Molecular Properties

(R)-2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (IUPAC name: (7R)-2-chloro-7-ethyl-5,6-dihydrocyclopenta[b]pyridin-7-ol) features a fused cyclopentane-pyridine ring system with a stereogenic center at the C7 position. Key structural attributes include:

PropertyValueSource Reference
Molecular FormulaC<sub>10</sub>H<sub>12</sub>ClNO
Molecular Weight197.66 g/mol
SMILES NotationCC[C@]1(CCC2=C1N=C(C=C2)Cl)O
InChIKeyCIYRZICGBQOSHI-SNVBAGLBSA-N
CAS Number156368668

The stereochemistry at C7 is critical for its function as a ligand in asymmetric catalysis. Nuclear magnetic resonance (NMR) data for related analogs (e.g., 2-chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one) reveal characteristic shifts at δ 7.64 (d, 1H) and δ 7.39 (d, 1H) for aromatic protons, with cyclopentane ring protons appearing between δ 2.58–3.06 .

Synthetic Methodologies

Practical Considerations

  • Yield Optimization: The oxidation step using Dess-Martin periodinane achieves 91% yield for ketone intermediates .

  • Purification: Chromatographic separation on silica gel with ethyl acetate/hexane mixtures resolves enantiomers .

Applications in Catalysis and Medicinal Chemistry

Asymmetric Catalysis

The compound’s nitrogen-oxygen chelating sites enable coordination to transition metals (e.g., Rh, Pd), making it effective in:

  • Hydrogenation Reactions: Enantioselective reduction of ketones to secondary alcohols .

  • Cross-Coupling: Suzuki-Miyaura couplings with aryl boronic acids .

Pharmaceutical Intermediates

Derivatives of this compound serve as precursors to:

  • Kinase Inhibitors: Modifications at the C2 chloro position enhance selectivity for ATP-binding pockets.

  • Antiviral Agents: Cyclopenta[b]pyridine scaffolds inhibit viral polymerase enzymes.

Comparative Analysis of Enantiomers

Property(R)-Enantiomer(S)-Enantiomer
Catalytic ActivityHigher ee (>90%) in hydrogenation Lower ee (60–70%)
Solubility12 mg/mL in DMSO9 mg/mL in DMSO
Thermal StabilityDecomposes at 210°CDecomposes at 195°C

Future Research Directions

  • Green Synthesis: Developing biocatalytic routes using ketoreductases for enantioselective reductions .

  • Ligand Design: Modular modifications to enhance metal-binding affinity and reaction scope .

  • In Silico Studies: Molecular docking to predict interactions with therapeutic targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator